![molecular formula C16H18N2O3 B251831 3,5-diethoxy-N-(3-pyridinyl)benzamide](/img/structure/B251831.png)
3,5-diethoxy-N-(3-pyridinyl)benzamide
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Overview
Description
3,5-diethoxy-N-(3-pyridinyl)benzamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. J147 was first synthesized in 2011 by researchers at the Salk Institute for Biological Studies in La Jolla, California. Since then, J147 has been the subject of numerous scientific studies, with researchers investigating its potential applications in the treatment of various neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 3,5-diethoxy-N-(3-pyridinyl)benzamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. 3,5-diethoxy-N-(3-pyridinyl)benzamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 3,5-diethoxy-N-(3-pyridinyl)benzamide also appears to reduce inflammation and oxidative stress in the brain, both of which are believed to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3,5-diethoxy-N-(3-pyridinyl)benzamide has a number of biochemical and physiological effects. In animal models of Alzheimer's disease, 3,5-diethoxy-N-(3-pyridinyl)benzamide has been shown to improve cognitive function and reduce amyloid beta levels, a hallmark of the disease. 3,5-diethoxy-N-(3-pyridinyl)benzamide has also been shown to increase mitochondrial function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-diethoxy-N-(3-pyridinyl)benzamide in lab experiments is that it has been shown to be effective in animal models of Alzheimer's disease, making it a promising candidate for further study. However, one limitation is that the exact mechanism of action of 3,5-diethoxy-N-(3-pyridinyl)benzamide is not fully understood, making it difficult to design experiments to investigate its effects.
Future Directions
There are a number of future directions for research on 3,5-diethoxy-N-(3-pyridinyl)benzamide. One area of interest is in the development of 3,5-diethoxy-N-(3-pyridinyl)benzamide as a potential treatment for Alzheimer's disease. Researchers are also investigating the potential use of 3,5-diethoxy-N-(3-pyridinyl)benzamide in the treatment of other neurodegenerative diseases such as Parkinson's disease. Additionally, researchers are investigating the potential use of 3,5-diethoxy-N-(3-pyridinyl)benzamide as a cognitive enhancer in healthy individuals.
Synthesis Methods
3,5-diethoxy-N-(3-pyridinyl)benzamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-4-nitrobenzaldehyde. This compound is then reacted with ethyl acetoacetate to form 2,5-dimethoxy-4-nitrophenyl-3-oxobutanoate. The final step involves the reaction of this compound with 3-pyridinecarboxamide to form 3,5-diethoxy-N-(3-pyridinyl)benzamide.
Scientific Research Applications
3,5-diethoxy-N-(3-pyridinyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One of the main areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 3,5-diethoxy-N-(3-pyridinyl)benzamide has neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
3,5-diethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-14-8-12(9-15(10-14)21-4-2)16(19)18-13-6-5-7-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
JHDUKXLYMAMUBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC |
Origin of Product |
United States |
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